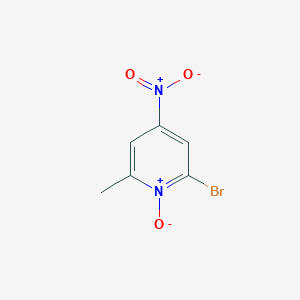

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium

CAS No.: 60323-99-1

Cat. No.: VC3720247

Molecular Formula: C6H5BrN2O3

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60323-99-1 |

|---|---|

| Molecular Formula | C6H5BrN2O3 |

| Molecular Weight | 233.02 g/mol |

| IUPAC Name | 2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 |

| Standard InChI Key | FXJATGFTSNBVNK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-] |

| Canonical SMILES | CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-] |

Introduction

Chemical Identity and Nomenclature

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium represents a modified pyridine structure with multiple functional groups strategically positioned around the aromatic ring. The compound is registered with the Chemical Abstracts Service (CAS) number 60323-99-1, which serves as its unique identifier in chemical databases worldwide . This identification is crucial for researchers seeking information about its properties and applications. The systematic IUPAC naming of this compound reflects its structural complexity, with each component of the name indicating a specific aspect of its molecular architecture . The "1-oxidopyridin-1-ium" portion refers to the N-oxide modification, which significantly alters the electronic properties of the pyridine ring system.

The compound is known by several synonyms in scientific literature and commercial contexts, including "2-Bromo-6-methyl-4-nitropyridine 1-oxide," "6-Bromo-4-nitro-α-picoline N-oxide," "2-bromo-6-methyl-4-nitro-pyridine-1-oxide," and "Pyridine, 2-bromo-6-methyl-4-nitro-, 1-oxide" . This diversity in nomenclature reflects both historical naming conventions and different systematic approaches to identifying heterocyclic compounds. The presence of various names in scientific databases ensures that researchers can access information about this compound regardless of which nomenclature system they are using.

Structural Features and Composition

The molecular formula of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is C₆H₅BrN₂O₃, indicating its composition of six carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms . This formula reflects the compound's relatively compact structure and the presence of multiple functional groups. The exact monoisotopic mass of the compound is 231.948354 atomic mass units, while its average mass is approximately 233.021 g/mol . This precision in mass measurement is essential for analytical identification using mass spectrometry techniques.

The compound's structure features a pyridine ring with an N-oxide modification, which introduces a positive charge on the nitrogen atom, balanced by a negatively charged oxygen atom directly attached to it. This zwitterionic character significantly influences the compound's reactivity and physical properties. The bromine substituent at position 2 and the nitro group at position 4 introduce electron-withdrawing effects, while the methyl group at position 6 has a mild electron-donating effect, creating an electronically asymmetric environment within the molecule.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium determine its behavior in various contexts, from laboratory synthesis to potential applications. Based on available data, this compound exhibits unique characteristics that make it valuable for specific chemical applications and research purposes. Understanding these properties is fundamental to evaluating its utility and handling requirements.

Physical Properties Overview

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is typically encountered as a solid at standard temperature and pressure, with a density of approximately 1.9±0.1 g/cm³ . This relatively high density is consistent with the presence of the bromine atom, which contributes significant atomic weight to the molecule. The compound has a high boiling point of 440.6±40.0 °C at standard pressure (760 mmHg), indicating strong intermolecular forces that must be overcome for vaporization to occur . This property suggests that the compound remains stable under conventional laboratory heating conditions.

The flash point of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is reported to be 220.2±27.3 °C, which represents the lowest temperature at which its vapors might ignite in the presence of an ignition source . This moderately high flash point indicates that the compound presents a relatively low fire hazard under normal handling conditions, though appropriate safety measures should still be observed. The compound also features an index of refraction of 1.643, which can be useful for identification and purity assessment through optical methods .

The comprehensive physical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrN₂O₃ |

| Molecular Weight | 233.020 g/mol |

| Exact Mass | 231.948349 |

| Density | 1.9±0.1 g/cm³ |

| Boiling Point | 440.6±40.0 °C at 760 mmHg |

| Flash Point | 220.2±27.3 °C |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C |

| Index of Refraction | 1.643 |

Chemical Properties and Reactivity

The chemical behavior of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is largely determined by its multiple functional groups and the electronic distribution within the molecule. The compound has a LogP value (octanol-water partition coefficient) of 0.48, indicating a slight preference for organic phases over aqueous ones but suggesting moderate water solubility compared to many other halogenated aromatics . This balance of hydrophilic and hydrophobic properties can be advantageous in certain biochemical applications and synthetic processes.

The polar surface area (PSA) of the compound is 71.28 square Ångstroms, which is a measure of the surface area contributed by polar atoms such as oxygen and nitrogen . This moderately high PSA value suggests potential for hydrogen bonding and dipole-dipole interactions, which would influence its solubility in various solvents and its ability to interact with biological systems. The N-oxide functionality, in particular, provides sites for hydrogen bond acceptance, potentially enhancing the compound's interactions with proteins or other biological macromolecules.

The presence of the bromine atom at position 2 of the pyridine ring makes the compound potentially useful as a substrate for various coupling reactions, including Suzuki-Miyaura or Buchwald-Hartwig coupling. These reactions could utilize the carbon-bromine bond as a site for introducing new carbon-carbon or carbon-heteroatom bonds, expanding the compound's utility in synthetic organic chemistry. Similarly, the nitro group at position 4 provides opportunities for reduction to an amine or other transformations common to nitroaromatic compounds.

Related Compounds and Structural Analogs

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium belongs to a broader family of substituted pyridine N-oxides, many of which share similar structural features and chemical behaviors. Understanding the relationship between this compound and its structural analogs provides context for its properties and potential applications. While the search results offer limited information on direct analogs, we can identify several related compounds based on structural similarities.

A closely related compound is 2-Bromo-5-methyl-4-nitropyridine 1-oxide (CAS: 60323-98-0), which differs only in the position of the methyl group (position 5 instead of position 6). This positional isomer would likely exhibit similar physical properties but potentially different reactivity patterns due to the altered electronic distribution within the molecule. Another structural relative would be the analog without the bromine substituent, 6-methyl-4-nitropyridine 1-oxide, which would retain many of the electronic characteristics but lack the synthetic utility provided by the carbon-bromine bond.

Various other substitution patterns on the pyridine N-oxide core could yield compounds with similar properties but distinct reactivity profiles. For example, replacing the bromine with other halogens (chlorine, fluorine, or iodine) would maintain many of the electronic properties while altering the reactivity of the carbon-halogen bond. Similarly, changing the position of the nitro group or introducing additional substituents would create a family of related compounds with potentially valuable and complementary properties.

The relationship between these structural analogs highlights the importance of precise positional substitution in determining the properties and applications of heterocyclic compounds. Even minor alterations in substitution patterns can significantly impact chemical behavior, biological activity, and synthetic utility.

Future Research Directions

The limited but significant appearances of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium in both patent and academic literature suggest several promising directions for future research involving this compound. The combination of reactive functional groups on a pyridine N-oxide scaffold creates opportunities for innovative applications in various fields of chemistry and pharmaceutical science.

Future research might explore the compound's potential as a scaffold for developing new catalysts, particularly in reactions where the N-oxide functionality could provide unique coordination environments for transition metals. Additionally, the electronic properties of the compound might be leveraged in the development of new materials with specific optical or electronic characteristics, though such applications would require detailed investigation of its physical properties beyond what is currently documented.

In the pharmaceutical context, systematic exploration of the structure-activity relationships of this compound and its derivatives could potentially uncover new biologically active molecules. The N-oxide functionality has historically shown interesting bioactivity in various contexts, and the additional substituents present in 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium might enhance or modify these activities in valuable ways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume